molecular formula C15H18F3NO5 B1303049 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid CAS No. 959577-29-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B1303049
CAS No.: 959577-29-8
M. Wt: 349.3 g/mol
InChI Key: JKBPUHMWQXQKJK-QWRGUYRKSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a hydroxy group, and a trifluoromethyl-substituted phenyl ring. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (2S,3S)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid and tert-butoxycarbonyl chloride.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Common solvents include dichloromethane (DCM), methanol, and acetonitrile.

Major Products

    Oxidation: Conversion to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-oxo-3-(2-(trifluoromethyl)phenyl)propanoic acid.

    Reduction: Regeneration of the original hydroxy compound.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound’s effects are mediated through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways: Modulating biochemical pathways, potentially affecting processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid: Lacks the tert-butoxycarbonyl protecting group.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group.

Uniqueness

    Trifluoromethyl Group: The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability.

    Protecting Group: The tert-butoxycarbonyl group protects the amino functionality, allowing selective reactions at other sites.

This detailed overview provides a comprehensive understanding of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-6-4-5-7-9(8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPUHMWQXQKJK-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1C(F)(F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1C(F)(F)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20376153
Record name N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959577-29-8
Record name N-Boc-(2S,3S)-3-Amino-2-hydroxy-3-(2-trifluoromethyl-phenyl)-propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20376153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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